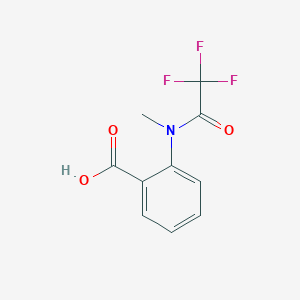

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid

描述

2-(2,2,2-Trifluoro-N-methylacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoroacetamido group at the ortho position and an N-methyl substitution. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science.

属性

分子式 |

C10H8F3NO3 |

|---|---|

分子量 |

247.17 g/mol |

IUPAC 名称 |

2-[methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C10H8F3NO3/c1-14(9(17)10(11,12)13)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16) |

InChI 键 |

MPYJBFPYZXPQDW-UHFFFAOYSA-N |

规范 SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid typically involves the reaction of 2-(trifluoromethyl)benzoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

化学反应分析

Sulfonation Reactions

This compound undergoes electrophilic aromatic substitution at the 5-position of the benzene ring under strongly acidic conditions.

| Reaction Conditions | Reagents/Agents | Outcome |

|---|---|---|

| Chlorosulfonic acid (CISO₃H) | – | Forms 5-(chlorosulfonyl)-4-fluoro-2-(2,2,2-trifluoro-N-methylacetamido)benzoic acid |

The trifluoro-N-methylacetamido group acts as a strong electron-withdrawing meta-directing substituent, facilitating sulfonation at the 5-position. The reaction proceeds via an electrophilic mechanism, with chlorosulfonic acid acting as both the sulfonating agent and solvent .

Carboxylic Acid Functionalization

The free carboxylic acid group participates in standard acid-catalyzed reactions, including esterification and amide coupling.

Esterification

| Reaction Conditions | Reagents/Agents | Outcome |

|---|---|---|

| Methanol, H₂SO₄, 70°C | Acid catalyst | Forms methyl ester derivatives (e.g., methyl 2-(2,2,2-trifluoro-N-methylacetamido)benzoate) |

Amide Coupling

Activation of the carboxylic acid with coupling agents enables peptide-like bond formation:

The electron-withdrawing trifluoroacetamido group enhances the electrophilicity of the carbonyl carbon, improving coupling efficiency .

Acid-Base Behavior

The compound’s acidity is influenced by both the carboxylic acid and the trifluoroacetamido group:

This acidity profile enables selective deprotonation of the carboxylic acid under mild basic conditions (e.g., NaHCO₃), facilitating salt formation or further functionalization .

Hydrogenation and Reduction

While direct data is limited, analogous benzoic acid derivatives undergo hydrogenation of aromatic rings under high-pressure H₂ conditions:

| Reaction Conditions | Catalysts/Reagents | Outcome |

|---|---|---|

| H₂ (0.59 × 10⁶ Pa), Pt/C, 70°C | Platinum on carbon | Potential reduction of aromatic ring (inferred from ) |

The trifluoroacetamido group is expected to remain intact under these conditions due to its stability toward hydrogenolysis .

Key Structural Insights from Crystallography

-

The trifluoro-N-methylacetamido group occupies a hydrophobic pocket in kinase binding sites (e.g., GRK2), contributing to inhibitory selectivity .

-

Steric bulk at the 2- and 6-positions of the benzamide ring enhances kinase selectivity (e.g., 12n with 2,6-dimethoxy substitution shows >700-fold selectivity for GRK2) .

Reaction Optimization Considerations

科学研究应用

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the acetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

相似化合物的比较

Table 1: Key Structural Features and Molecular Data

*Calculated based on analogous compounds.

Substituent Effects on Reactivity and Properties

- Trifluoroacetamido vs.

- N-Methylation : N-methylation (as in 2-[2-(2-fluorophenyl)-N-methylacetamido]benzoic acid) reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability .

- Fluorine Position : Substitution at the 5-position (e.g., 5-fluoro derivative) increases acidity due to inductive effects, whereas para-fluorophenyl groups (e.g., 2-[2-(4-fluorophenyl)-N-methylacetamido]benzoic acid) enhance steric bulk and alter crystal packing .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1650–1739 cm⁻¹, while amide C=O bands are observed at 1654–1739 cm⁻¹. Trifluoro groups may shift these peaks due to electron withdrawal .

- X-ray Crystallography: Analogous compounds (e.g., atropisomeric benzoic acids) crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2), with unit cell parameters influenced by substituent bulk. For example, 2-(2,2-dicyano-1-methylethenyl)benzoic acid exhibits a = 8.945 Å, b = 10.644 Å, and c = 22.458 Å .

生物活性

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity through a review of relevant literature, case studies, and research findings.

- Molecular Formula : C₉H₈F₃N₁O₂

- Molecular Weight : 215.16 g/mol

- Physical State : Crystalline solid

- Solubility : Soluble in organic solvents such as DMSO and methanol.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interaction with various biological systems. The compound has shown promise in several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of benzoic acids exhibit significant antimicrobial properties. Research has demonstrated that trifluoromethyl groups can enhance the lipophilicity and thus the membrane permeability of such compounds, potentially increasing their efficacy against bacterial strains .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. For example, similar benzoic acid derivatives have been explored for their inhibitory effects on enzymes involved in metabolic pathways, which could be relevant in drug design for metabolic disorders .

- Anti-inflammatory Properties : Compounds with benzoic acid structures have been investigated for their anti-inflammatory effects. The presence of trifluoromethyl groups may modulate the inflammatory response by influencing signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzoic acid derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of benzoic acid derivatives with specific enzymes revealed that this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes. This inhibition was quantified using an enzyme assay where the compound demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

常见问题

Q. What are the optimized synthetic routes for 2-(2,2,2-Trifluoro-N-methylacetamido)benzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves coupling 2-aminobenzoic acid with trifluoroacetylating agents. For example, analogous methods (e.g., ethyl chlorooxoacetate in THF at 273 K) can be adapted by substituting reagents to introduce the trifluoro-N-methylacetamido group . Key parameters include:

- Solvent choice : THF or DMF for solubility and reactivity.

- Temperature control : Slow addition at low temperatures (e.g., 273 K) to minimize side reactions.

- Work-up : Precipitation via vacuum concentration and recrystallization in ethanol for purity. Yield optimization (~55% in analogous syntheses) may require adjusting stoichiometry or using catalytic bases like triethylamine .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies trifluoromethyl groups (δ -60 to -70 ppm for CF₃) and distinguishes N-methyl substitution .

- ¹H NMR : Aromatic protons (6.5–8.5 ppm) and N-methyl protons (δ ~3.0 ppm) confirm regiochemistry.

- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 207 for related benzoic acids) and fragmentation patterns validate the structure .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

Methodological Answer: Slow evaporation of ethanol or ethanol/water mixtures is effective. Key steps:

- Solvent selection : Use polar protic solvents (ethanol, methanol) to enhance hydrogen bonding.

- Temperature gradient : Gradual cooling from 40°C to room temperature promotes ordered crystal growth.

- Additives : Trace acetic acid may improve crystal morphology by modulating solubility .

Advanced Research Questions

Q. How can SHELX software be applied to resolve structural ambiguities in X-ray crystallography data for this compound?

Methodological Answer: SHELXL is ideal for refining structures with heavy atoms (e.g., fluorine) or twinning:

- Data collection : Use high-resolution (<1.0 Å) data to resolve trifluoromethyl disorder.

- Refinement : Apply anisotropic displacement parameters for fluorine atoms and constrain N-methyl group geometry.

- Validation : Check for R-factor convergence (<5%) and use SHELXPRO to generate validation reports .

Q. What strategies address contradictions between computational modeling and experimental spectroscopic data?

Methodological Answer:

- DFT calculations : Compare optimized geometries (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to X-ray bond lengths/angles. Adjust basis sets for fluorine atoms .

- NMR simulation : Tools like ACD/Labs or MestReNova predict shifts; discrepancies may indicate solvent effects or proton exchange .

- Error analysis : Re-examine crystallographic data (e.g., thermal motion artifacts) if computational and experimental structures diverge .

Q. How can the compound’s bioactivity be evaluated against enzyme targets, and what assays are suitable?

Methodological Answer:

Q. What methods resolve challenges in quantifying trace impurities during HPLC analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。